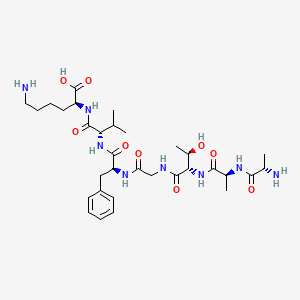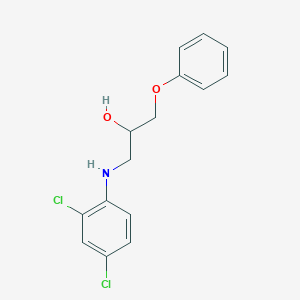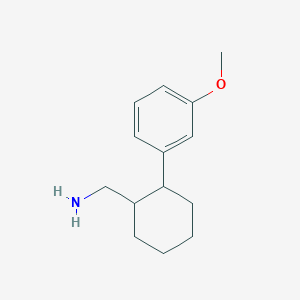![molecular formula C11H10BrClO2 B12607091 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one CAS No. 902137-94-4](/img/structure/B12607091.png)
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one is a heterocyclic compound that belongs to the class of benzooxepins This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzooxepin ring
Méthodes De Préparation
The synthesis of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate can lead to the formation of the desired benzooxepin ring . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The benzooxepin ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one can be compared with other similar compounds such as:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar benzooxepin core but differs in the substituents and specific ring structure.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
902137-94-4 |
|---|---|
Formule moléculaire |
C11H10BrClO2 |
Poids moléculaire |
289.55 g/mol |
Nom IUPAC |
4-bromo-7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H10BrClO2/c1-6-4-7(13)5-8-10(14)9(12)2-3-15-11(6)8/h4-5,9H,2-3H2,1H3 |
Clé InChI |
FRRBAWZAFNEHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OCCC(C2=O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


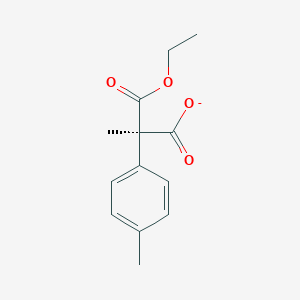
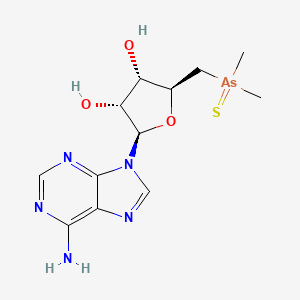
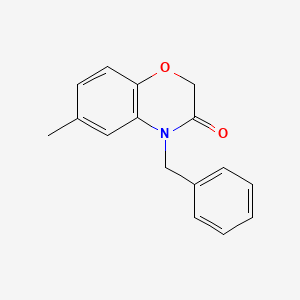
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)

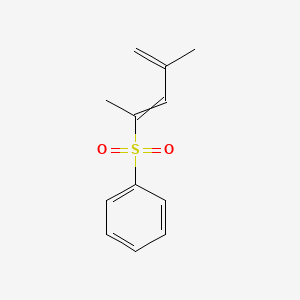
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)

